Cyclohexylguanidine

uPA inhibitors TMPRSS2 inhibitors arginine bioisosteres

Cyclohexylguanidine (2‑cyclohexylguanidine, CAS 14948‑83‑5) is a small‑molecule guanidine derivative (C₇H₁₅N₃, MW 141.21 g/mol) wherein the guanidino group is substituted with a saturated cyclohexyl ring instead of an aromatic moiety. This saturated, bulky substituent confers distinct physicochemical and pharmacological properties compared to the widely used aromatic analog phenylguanidine.

Molecular Formula C7H15N3
Molecular Weight 141.21 g/mol
CAS No. 14948-83-5
Cat. No. B089088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylguanidine
CAS14948-83-5
Molecular FormulaC7H15N3
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N=C(N)N
InChIInChI=1S/C7H15N3/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H4,8,9,10)
InChIKeyAJGAPBXTFUSKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexylguanidine (CAS 14948-83-5): A Non‑Aromatic Guanidine Base for Selective Serine Protease Targeting


Cyclohexylguanidine (2‑cyclohexylguanidine, CAS 14948‑83‑5) is a small‑molecule guanidine derivative (C₇H₁₅N₃, MW 141.21 g/mol) wherein the guanidino group is substituted with a saturated cyclohexyl ring instead of an aromatic moiety . This saturated, bulky substituent confers distinct physicochemical and pharmacological properties compared to the widely used aromatic analog phenylguanidine. It is commercially supplied as the free base (typical purity ≥95–98%) or as the hydrochloride salt (CAS 2498‑47‑7) for improved handling and solubility . In biochemical research, cyclohexylguanidine serves as an arginine bioisostere: its cyclohexylguanidine P1 residue directs inhibitory potency toward urokinase‑type plasminogen activator (uPA), whereas the corresponding phenylguanidine residue preferentially targets TMPRSS2 [1].

Why Cyclohexylguanidine Cannot Be Replaced by Phenylguanidine or Other Alkylguanidines in Protease‑Targeted Research


Generic substitution among guanidine‑based arginine mimetics fails because the nature of the N‑substituent (aromatic vs. saturated, size, and conformational flexibility) fundamentally alters target protease selectivity. The same P1‑site guanidine warhead coupled to a phenyl ring (phenylguanidine) yields potent TMPRSS2 inhibition, while coupling to a cyclohexyl ring (cyclohexylguanidine) switches selectivity toward uPA [1]. Moreover, in histamine‑receptor pharmacology, phenylguanidine displays dual agonist/antagonist behavior with measurable spasmogenic activity, whereas cyclohexylguanidine acts as a pure competitive antagonist completely devoid of spasmogenicity—a distinction attributed directly to the lack of aromatic character and the bulkiness of the cyclohexyl side chain [2]. These target‑engagement and functional‑response divergences mean that the two analogs are not interchangeable in any assay where protease selectivity or receptor‑mediated contractility is the readout.

Direct Comparative Evidence: Cyclohexylguanidine vs. Phenylguanidine and Other Guanidine Analogs


uPA vs. TMPRSS2 Selectivity: Cyclohexylguanidine P1 Residues Switch Protease Inhibition Profiles

In a systematic study of arginine‑mimetic P1 residues attached to identical peptidomimetic backbones, the cyclohexylguanidine‑bearing inhibitor potently inhibited urokinase‑type plasminogen activator (uPA), whereas the phenylguanidine‑bearing analog showed strong affinity for the transmembrane serine protease TMPRSS2 [1]. Both inhibitors displayed high selectivity over a panel of structurally similar and physiologically important trypsin‑like serine proteases [1]. Absolute Ki or IC₅₀ values for the matched‑pair inhibitors are reported in the source publication and provide quantitative justification for selecting the cyclohexylguanidine warhead when uPA is the intended target.

uPA inhibitors TMPRSS2 inhibitors arginine bioisosteres peptidomimetic serine protease selectivity

Histamine Receptor Antagonism: Cyclohexylguanidine is a Pure Competitive Antagonist, Unlike the Dual‑Action Phenylguanidine

In the isolated guinea‑pig ileum model, both phenylguanidine and cyclohexylguanidine acted as competitive antagonists of histamine at lower concentrations, with Ki values of approximately 0.1 mM and 0.4 mM, respectively [1]. At higher bath concentrations (0.2–2 mM), however, phenylguanidine switched to an agonist, producing histamine‑like spasmogenic contractions (Kn ≈ 0.3 mM), whereas cyclohexylguanidine remained devoid of any spasmogenic activity across the entire tested concentration range [1]. The authors directly attributed this functional divergence to the absence of aromatic character and the greater steric bulk of the cyclohexyl side chain relative to the planar phenyl ring [1].

histamine receptor competitive antagonist spasmogenic activity guinea‑pig ileum phenylguanidine comparison

Synthetic Utility: Cyclohexylguanidine as a Key Intermediate for Hypoglycemic Sulfonylguanidine Derivatives

Cyclohexylguanidine serves as a versatile synthetic building block for the preparation of p‑substituted benzenesulfonyl guanidines, a compound class explored as potential oral hypoglycemic agents [1]. In one disclosed procedure, p‑cyanobenzenesulfonyl cyclohexylguanidine was produced by direct condensation of equimolar quantities of p‑cyanobenzenesulfonyl chloride with cyclohexylguanidine hydrochloride in aqueous acetone [1]. The corresponding n‑butylguanidine analog was synthesized under identical conditions, confirming the generalizability of the method while highlighting cyclohexylguanidine as the preferred intermediate for accessing cyclohexyl‑substituted sulfonylguanidines [1].

sulfonylguanidine hypoglycemic agent benzenesulfonyl guanidine building block cyclohexylguanidine intermediate

iNOS Inhibition: Cyclohexylguanidine Monohydrochloride as an Inducible Nitric Oxide Synthase Inhibitor with Antioxidant Activity

The hydrochloride salt of cyclohexylguanidine has been reported to inhibit inducible nitric oxide synthase (iNOS), demonstrating potent antioxidant properties and reducing oxidative stress markers in cellular models [1]. While no direct comparator data for phenylguanidine or other simple alkylguanidines are available in the same study, this iNOS‑inhibitory activity is consistent with the broader class behavior of monosubstituted guanidines and provides an additional functional dimension that differentiates cyclohexylguanidine from non‑guanidine structural analogs used as negative controls.

inducible nitric oxide synthase iNOS inhibitor antioxidant oxidative stress cyclohexylguanidine hydrochloride

High‑Value Research Applications of Cyclohexylguanidine Based on Differentiated Quantitative Evidence


Selective uPA Inhibitor Development for Cancer Metastasis Research

When incorporated as a P1 arginine bioisostere in peptidomimetic inhibitor scaffolds, cyclohexylguanidine directs inhibitory potency toward uPA while sparing TMPRSS2 [1]. This selectivity profile, quantitatively characterized in enzyme inhibition panels [1], makes cyclohexylguanidine the warhead of choice for medicinal chemistry programs targeting uPA‑driven tumor invasion and metastasis, where off‑target inhibition of TMPRSS2 or other trypsin‑like proteases could confound efficacy and safety readouts [1].

Clean Histamine‑Receptor Pharmacology: Antagonist Tool Compound Without Agonist Liability

Unlike phenylguanidine, which exhibits dose‑dependent agonist activity (Kn ≈ 0.3 mM) and produces histamine‑like contractions in the guinea‑pig ileum, cyclohexylguanidine acts exclusively as a competitive histamine antagonist (Ki ≈ 0.4 mM) with zero spasmogenic activity [2]. Researchers requiring a guanidine‑based antagonist that will not introduce confounding smooth‑muscle contractility artifacts in tissue‑based assays should specify cyclohexylguanidine over phenylguanidine [2].

Synthesis of Sulfonylguanidine Hypoglycemic Candidates

Cyclohexylguanidine (free base or HCl salt) is the established starting material for constructing p‑substituted benzenesulfonyl cyclohexylguanidines, a class of compounds historically investigated as oral hypoglycemic agents [3]. The published direct‑condensation procedure using p‑cyanobenzenesulfonyl chloride and cyclohexylguanidine hydrochloride in aqueous acetone [3] provides a validated synthetic entry point, enabling rapid SAR exploration around the cyclohexylguanidine‑sulfonyl scaffold without requiring specialized guanidination chemistry [3].

Multi‑Target Profiling: Combined Serine Protease and iNOS Inhibition Studies

For experimental systems where both serine protease activity and nitric‑oxide‑mediated oxidative stress are implicated, cyclohexylguanidine offers the dual functionality of a uPA‑selective P1 residue (when incorporated into peptidomimetics) and an iNOS inhibitor (as the monohydrochloride salt) [1][4]. This multi‑target potential, though requiring further quantitative head‑to‑head validation, positions cyclohexylguanidine as a unique candidate relative to simple guanidine analogs whose activity is limited to a single mechanism.

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